molecular formula C14H15N3O3S B12483795 N-{4-[(4-methylpyridin-2-yl)sulfamoyl]phenyl}acetamide

N-{4-[(4-methylpyridin-2-yl)sulfamoyl]phenyl}acetamide

Cat. No.: B12483795
M. Wt: 305.35 g/mol
InChI Key: CCOHDBGXSRDPOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(4-Methylpyridin-2-yl)sulfamoyl]phenyl}acetamide is a sulfonamide derivative featuring a 4-methylpyridine substituent linked via a sulfamoyl bridge to a phenylacetamide core. Its structure combines a polar sulfonamide group with a lipophilic pyridine ring, balancing solubility and membrane permeability—a critical factor in drug design.

Properties

Molecular Formula

C14H15N3O3S

Molecular Weight

305.35 g/mol

IUPAC Name

N-[4-[(4-methylpyridin-2-yl)sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C14H15N3O3S/c1-10-7-8-15-14(9-10)17-21(19,20)13-5-3-12(4-6-13)16-11(2)18/h3-9H,1-2H3,(H,15,17)(H,16,18)

InChI Key

CCOHDBGXSRDPOE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthesis of 4-Acetamidobenzenesulfonyl Chloride

The process begins with the sulfonation of 4-acetamidophenol. Chlorosulfonic acid (ClSO₃H) reacts with 4-acetamidophenol at 0–5°C to form 4-acetamidobenzenesulfonyl chloride. Excess chlorosulfonic acid ensures complete conversion, and the product is isolated via precipitation in ice water.

Reaction Conditions :

  • Temperature : 0–5°C (exothermic reaction controlled via ice bath)
  • Molar Ratio : 1:5 (4-acetamidophenol : ClSO₃H)
  • Yield : 78–82%

Sulfonamide Bond Formation

4-Acetamidobenzenesulfonyl chloride is reacted with 4-methylpyridin-2-amine in anhydrous dichloromethane (DCM) using triethylamine (Et₃N) as a base. The reaction proceeds at room temperature for 6–8 hours.

Reaction Scheme :
$$
\text{4-Acetamidobenzenesulfonyl chloride} + \text{4-Methylpyridin-2-amine} \xrightarrow{\text{Et₃N, DCM}} \text{N-{4-[(4-Methylpyridin-2-yl)sulfamoyl]phenyl}acetamide}
$$

Optimized Parameters :

  • Solvent : Anhydrous DCM
  • Base : Et₃N (2.2 equiv)
  • Yield : 85–90%

Purification : Column chromatography (SiO₂, ethyl acetate/hexane 3:7) achieves >98% purity.

Stepwise Acetylation Post Sulfonamide Formation

Synthesis of N-(4-Sulfamoylphenyl)pyridin-2-amine

4-Nitrobenzenesulfonyl chloride reacts with 4-methylpyridin-2-amine in tetrahydrofuran (THF) at reflux (66°C) for 12 hours. The nitro group is subsequently reduced using hydrogen gas (H₂) and palladium on carbon (Pd/C) in ethanol.

Key Steps :

  • Sulfonylation :
    $$
    \text{4-Nitrobenzenesulfonyl chloride} + \text{4-Methylpyridin-2-amine} \xrightarrow{\text{THF}} \text{N-(4-Nitrophenylsulfonyl)-4-methylpyridin-2-amine}
    $$
    • Yield : 88%
  • Nitro Reduction :
    $$
    \text{N-(4-Nitrophenylsulfonyl)-4-methylpyridin-2-amine} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{N-(4-Aminophenylsulfonyl)-4-methylpyridin-2-amine}
    $$
    • Pressure : 50 psi H₂
    • Yield : 93%

Acetylation of the Aniline Moiety

The free amine is acetylated using acetic anhydride (Ac₂O) in pyridine at 60°C for 2 hours.

Reaction Conditions :

  • Ac₂O : 1.5 equiv
  • Solvent : Pyridine
  • Yield : 91%

Microwave-Assisted One-Pot Synthesis

Direct Coupling of Prefunctionalized Intermediates

A microwave-assisted method combines 4-methylpyridin-2-amine, 4-acetamidobenzenesulfonyl chloride, and Et₃N in acetonitrile. Irradiation at 100°C for 20 minutes accelerates the reaction.

Advantages :

  • Time : 20 minutes vs. 6–8 hours (classical method)
  • Yield : 89%

Parameters :

  • Microwave Power : 300 W
  • Temperature : 100°C
  • Pressure : Sealed vessel

Comparative Analysis of Methods

Method Key Steps Time Yield Purity Scalability
Classical Sulfonylation Sulfonyl chloride + amine coupling 8 hrs 85–90% >98% High
Stepwise Acetylation Nitro reduction + acetylation 14 hrs 84%* 95% Moderate
Microwave-Assisted One-pot microwave synthesis 0.3 hrs 89% 97% Limited

*Overall yield after three steps.

Critical Reaction Parameters

Solvent and Base Selection

  • DCM vs. THF : DCM minimizes side reactions (e.g., hydrolysis of sulfonyl chloride).
  • Et₃N vs. Pyridine : Et₃N enhances nucleophilicity of 4-methylpyridin-2-amine, improving coupling efficiency.

Temperature Control

  • Sulfonation at 0–5°C prevents decomposition of intermediates.
  • Microwave heating reduces energy consumption and byproduct formation.

Challenges and Mitigation Strategies

  • Hydrolysis of Sulfonyl Chloride : Conduct reactions under anhydrous conditions with molecular sieves.
  • Over-Acetylation : Use stoichiometric Ac₂O and monitor reaction progress via TLC.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4-methylpyridin-2-yl)sulfamoyl]phenyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Various nucleophiles (amines, thiols); reactions are conducted in polar solvents like dimethylformamide or acetonitrile.

Major Products Formed

    Oxidation: Sulfone derivatives

    Reduction: Amine derivatives

    Substitution: Various substituted sulfonamides

Scientific Research Applications

N-{4-[(4-methylpyridin-2-yl)sulfamoyl]phenyl}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of matrix metalloproteinases.

    Medicine: Explored for its antiproliferative and antimicrobial activities, making it a candidate for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[(4-methylpyridin-2-yl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, its inhibitory effect on matrix metalloproteinases is achieved through the binding of the sulfonamide group to the active site of the enzyme, thereby blocking its activity. This interaction disrupts the enzyme’s function, leading to the inhibition of processes such as tissue remodeling and cancer cell proliferation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Below is a detailed comparison of N-{4-[(4-Methylpyridin-2-yl)sulfamoyl]phenyl}acetamide with structurally related sulfonamide derivatives, focusing on substituent variations, physicochemical properties, and biological activities.

Structural Variations and Physicochemical Properties

Compound Name Key Substituents Melting Point (°C) Yield (%) Notable Features Reference
This compound (Target) 4-Methylpyridin-2-yl Not reported Not reported Combines pyridine’s aromaticity with sulfonamide’s polarity.
N-(4-(N-(4-Methylpyrimidin-2-yl)sulfamoyl)phenyl)acetamide 4-Methylpyrimidin-2-yl (pyrimidine ring) 168–173 70.2 Pyrimidine’s nitrogen-rich structure enhances hydrogen bonding potential.
N-{4-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}acetamide 5-Methyl-1,3,4-thiadiazol-2-yl (sulfur-containing heterocycle) Not reported Not reported Thiadiazole’s sulfur may improve metabolic stability.
N-{4-[(4-Methoxyphenyl)sulfamoyl]phenyl}acetamide 4-Methoxyphenyl (electron-donating group) Not reported Not reported Methoxy group increases solubility via enhanced polarity.
N-(4-(N-(3,4-Dimethylisoxazol-5-yl)sulfamoyl)phenyl)-2-((2,3-dimethylphenyl)amino)benzamide 3,4-Dimethylisoxazole and dimethylphenyl groups 241–248 72.5 Bulky substituents may improve target selectivity.
N-(4-(N-(4-Methoxybenzyl)sulfamoyl)phenyl)acetamide 4-Methoxybenzyl (aromatic and hydrophobic) Not reported Not reported IDO1 inhibitor (IC₅₀: 5.88 mM in HeLa cells).

Key Findings and Implications

Substituent Impact :

  • Electron-Donating Groups (e.g., methoxy) : Improve solubility but may reduce membrane permeability.
  • Bulky Heterocycles (e.g., thiadiazole) : Enhance metabolic stability and target selectivity .
  • Pyridine vs. Pyrimidine : Pyrimidine’s additional nitrogen atoms favor hydrogen bonding, critical for enzyme inhibition .

Biological Relevance :

  • Sulfonamide derivatives with methylpyridine/pyrimidine groups are promising for enzyme-targeted therapies (urease, IDO1).
  • Thiazole- and pyrazole-containing analogs show broader applications in antimicrobial and anticancer drug discovery .

Synthetic Challenges :

  • Impurity formation (e.g., ) underscores the need for rigorous purification in sulfonamide synthesis.
  • Scalability depends on optimizing reaction conditions (e.g., solvent, temperature) to maintain high yields .

Biological Activity

N-{4-[(4-methylpyridin-2-yl)sulfamoyl]phenyl}acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

The compound features a sulfonamide moiety linked to an acetamide group, with a methylpyridine substituent, which contributes to its biological properties. The synthesis typically involves the reaction of 4-acetamidobenzenesulfonyl chloride with 4-methyl-2-pyridinesulfonamide under basic conditions, often using solvents like dichloromethane or tetrahydrofuran and bases such as triethylamine.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors. The sulfonamide group is known to form hydrogen bonds with amino acid residues at the active sites of target proteins, leading to inhibition of enzymatic activity. This interaction can affect various cellular processes, including:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways.
  • Cell Signaling : It can modulate signaling pathways by interacting with cell membrane components.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest effectiveness against various bacterial strains, indicating potential as an antibiotic agent.
  • Anti-inflammatory Effects : The compound has demonstrated the ability to reduce inflammation in cellular models, which may be beneficial in treating inflammatory diseases.
  • Antitumor Activity : In vitro studies have shown that it can inhibit cancer cell proliferation, particularly in models of malignant tumors.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduced cytokine production
AntitumorInhibition of cancer cell proliferation

Case Study 1: Antimicrobial Efficacy

In a study conducted on various bacterial strains, this compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be lower than that of conventional antibiotics, suggesting its potential as a new antimicrobial agent.

Case Study 2: Anti-inflammatory Mechanism

In an experimental model of inflammation, the compound was administered to assess its effects on cytokine levels. Results indicated a marked decrease in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), supporting its role as an anti-inflammatory agent.

Case Study 3: Antitumor Activity

A series of experiments were conducted using cancer cell lines where this compound was tested for cytotoxicity. The results showed a dose-dependent inhibition of cell growth, with IC50 values indicating potent antitumor properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.